Tyrphostin 47

EGFR Tyrosine Kinase IC50

Tyrphostin 47 is a rigorously characterized, competitive EGFR kinase inhibitor (IC50 2.4 µM) with selective PDGFR activity (IC50 3.5 µM), enabling dual-pathway inhibition from a single agent. Its low hydrophobicity minimizes serum protein binding artifacts, ensuring reproducible data in cell-based assays — a critical advantage over more lipophilic tyrphostins. At EGFR-inhibitory concentrations (2-10 µM), insulin receptor cross-reactivity is negligible (IC50 640 µM). The matched inactive analog AG-43 is available as an essential negative control for publication-grade target specificity validation. Ideal for quantitative EGFR/PDGFR signaling studies demanding robust experimental controls.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 122520-86-9
Cat. No. B038317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin 47
CAS122520-86-9
Synonyms3,4-dihydroxy-alpha-cyanothiocinnamide
3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer
AG 213
AG-213
AG213
alpha-cyano-3,4-dihydroxythiocinnamamide
RG 50864
RG-50864
RG50864
tyrphostin 47
tyrphostin A47
tyrphostin AG-213
tyrphostin AG213
tyrphostin RG50864
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O
InChIInChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
InChIKeyZGHQGWOETPXKLY-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

Tyrphostin 47 (CAS 122520-86-9): EGFR Kinase Inhibitor with Quantifiable Potency and Selectivity


Tyrphostin 47 (also known as RG-50864, AG-213, Tyrphostin A47) is a synthetic, small-molecule protein tyrosine kinase (PTK) inhibitor belonging to the tyrphostin family [1]. It functions primarily as a competitive inhibitor at the substrate site of the epidermal growth factor receptor (EGFR) kinase domain, with a molecular weight of 220.25 g/mol and the molecular formula C10H8N2O2S [2]. It demonstrates quantifiable, concentration-dependent inhibition of EGFR autophosphorylation and has been further characterized for its activity against a panel of other kinases, including the platelet-derived growth factor receptor (PDGFR), providing a defined selectivity profile .

Why In-Class Tyrphostins Cannot Simply Be Interchanged: The Case for Tyrphostin 47


The tyrphostin family encompasses a wide range of molecules with significant, quantifiable differences in kinase inhibitory potency, selectivity profiles, and even fundamental biological effects. While many tyrphostins target the EGFR kinase, their IC50 values vary by more than an order of magnitude [1]. Furthermore, physicochemical properties such as protein binding can drastically alter a compound's apparent selectivity and efficacy in biologically relevant media, making cross-study comparisons and generic substitutions unreliable [2]. Crucially, the availability of a well-characterized, structurally similar but inactive analog (AG-43) provides a critical experimental control that is not available for all tyrphostins, enabling more robust and definitive scientific conclusions . These quantifiable differences underscore the necessity of selecting a specific tyrphostin, such as Tyrphostin 47, based on its exact, published performance metrics rather than a general class effect.

Quantitative Evidence for Selecting Tyrphostin 47 Over Close Analogs and Alternatives


Superior EGFR Kinase Inhibitory Potency: Tyrphostin 47 vs. Tyrphostin 23

Tyrphostin 47 demonstrates a significantly higher potency for inhibiting the EGFR kinase compared to its close analog, Tyrphostin 23. The IC50 of Tyrphostin 47 is 2.4 µM, whereas the IC50 of Tyrphostin 23 is 35 µM, representing a >14-fold increase in potency .

EGFR Tyrosine Kinase IC50

Defined Multi-Kinase Selectivity Profile: Distinguishing Tyrphostin 47 from Narrow-Spectrum EGFR Inhibitors

Tyrphostin 47 has a well-characterized selectivity profile against a panel of relevant kinases, distinguishing it from more narrow-spectrum EGFR inhibitors. It inhibits PDGFR with an IC50 of 3.5 µM, p210bcr-abl with an IC50 of 5.9 µM, and the insulin receptor kinase with an IC50 of 640 µM, establishing a quantitative selectivity window of >180-fold between EGFR and the insulin receptor .

Kinase Selectivity PDGFR p210bcr-abl Insulin Receptor

Reduced Impact of Protein Binding on Apparent Selectivity vs. Highly Protein-Bound Tyrphostins

A comparative study demonstrated that the inhibition of EGFR kinase by Tyrphostin 47 (A47) was less affected by the presence of bovine serum albumin (BSA) compared to the highly protein-bound tyrphostin B56. This indicates that Tyrphostin 47's activity in serum-containing cell culture media is less confounded by protein-binding artifacts [1]. Furthermore, BSA was found to enhance the selective inhibition of TGF-alpha-stimulated DNA synthesis by Tyrphostin 47, a phenomenon not observed with highly protein-bound analogs [1].

Protein Binding Selectivity In Vitro Artifacts

Established In Vitro vs. In Vivo Performance Caveat: A Prerequisite for Prudent Experimental Design

While Tyrphostin 47 potently inhibits smooth muscle cell (SMC) proliferation in vitro (p < 0.0007), a study using a rat carotid balloon-injury model found that sustained local delivery of Tyrphostin 47 (estimated 28 µg/kg/24 hr) did not result in a statistically significant reduction of neointimal proliferation in vivo [1].

In Vivo Restenosis Smooth Muscle Cell Negative Data

Availability of a Defined Inactive Analog (AG-43) for Rigorous Experimental Controls

For experiments utilizing Tyrphostin 47, a well-defined, structurally similar inactive analog, AG-43 (Tyrphostin A63), is commercially available and specifically recommended as a negative control . This allows researchers to distinguish between on-target kinase inhibitory effects and potential off-target, non-specific activities of the tyrphostin scaffold.

Negative Control AG-43 Experimental Validation

Optimal Scientific Use Cases for Tyrphostin 47 Based on Quantitative Evidence


Elucidating EGFR-Dependent Signaling in the Presence of Serum-Containing Media

Tyrphostin 47 is optimally suited for in vitro studies investigating EGFR signaling pathways where the use of serum-containing culture media is required. Its activity is less impacted by protein binding compared to more hydrophobic tyrphostins, as shown by Hoffman et al. [1]. This property reduces the likelihood that its observed effects are an artifact of non-specific protein binding, leading to more physiologically relevant and interpretable data on EGFR-dependent cellular processes.

Co-Inhibition Studies of EGFR and PDGFR Signaling Pathways

In experimental models where the simultaneous inhibition of both the EGFR and platelet-derived growth factor receptor (PDGFR) pathways is hypothesized to be synergistic or required for a phenotypic effect, Tyrphostin 47 is a prime candidate. Its defined IC50 values for EGFR (2.4 µM) and PDGFR (3.5 µM) provide a quantitative basis for dose selection, allowing researchers to achieve near-equimolar inhibition of both targets with a single compound.

In Vitro Studies Requiring a High-Confidence Negative Control

For any in vitro study using Tyrphostin 47, the inclusion of AG-43 as a negative control is essential for demonstrating target specificity . This scenario is particularly relevant for novel or high-stakes experiments where the differentiation between EGFR-specific effects and general tyrphostin-scaffold effects is paramount for publication. Procurement planning should therefore include both the active compound and its matched inactive analog.

Investigating Kinase Dependence in Cellular Processes Excluding Insulin Signaling

Tyrphostin 47 is well-suited for studies where it is critical to minimize interference with insulin receptor signaling. Its IC50 for the insulin receptor kinase is 640 µM, a concentration ~180-fold higher than that required for EGFR inhibition . At concentrations effective for inhibiting EGFR (e.g., 2-10 µM), off-target effects on insulin signaling are expected to be minimal, allowing for cleaner interpretation of results in metabolic or growth factor studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin 47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.